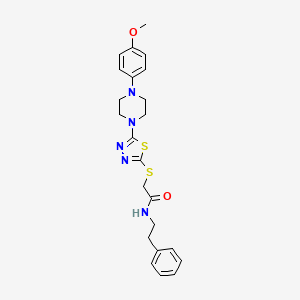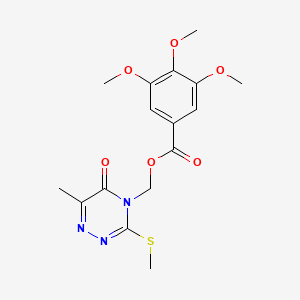![molecular formula C26H22FNO4 B2697048 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866588-36-5](/img/structure/B2697048.png)
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one” belong to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the quinoline ring, introduction of the ethoxy and methoxy groups, and the attachment of the fluorobenzoyl group .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by factors like the presence of electron-donating or electron-withdrawing groups, the position of these groups on the quinoline ring, and the overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility in various solvents, and spectral data (IR, UV-Vis, NMR, MS) .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Quinoline derivatives, including those structurally related to "6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one," have been extensively studied for their synthesis and chemical transformations. These compounds are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors highlights their significance in scientific research, emphasizing the need for new, more sensitive, and selective compounds (Aleksanyan & Hambardzumyan, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-12-13-23-21(14-20)26(30)22(25(29)17-8-10-19(27)11-9-17)16-28(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDWDJXAIHTOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2696970.png)



![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)
![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)
![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)


![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)